![molecular formula C15H21BO2 B3097346 [(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester CAS No. 1309981-25-6](/img/structure/B3097346.png)

[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester

Vue d'ensemble

Description

“[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester” is a chemical compound that is used as a building block in organic synthesis . It is a white or off-white solid powder .

Synthesis Analysis

The synthesis of this compound involves the reaction of phenylacetic acid methyl ester with a THF/methanol mixture (4:1, 25 ml) and 1N sodium hydroxide solution (5.7 ml). The reaction mixture is stirred at room temperature for 18 hours and then at 40°C for 3 hours. After cooling the reaction mixture to room temperature, it is concentrated under reduced pressure. Water is added to the concentrated residue, and the mixture is acidified to a slightly acidic pH by adding 1N hydrochloric acid. The precipitated solid is collected by filtration and dried under reduced pressure .

Molecular Structure Analysis

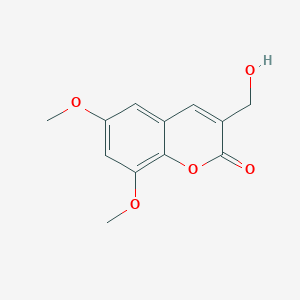

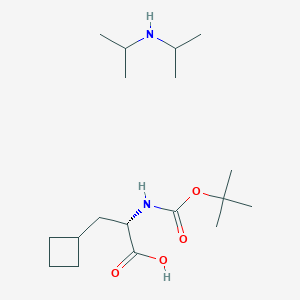

The molecular formula of “[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester” is C15H21BO2, and its molecular weight is 244.14 g/mol .

Physical And Chemical Properties Analysis

The compound is a white or off-white solid powder . Its melting point is 197-200 °C (lit.), and its predicted boiling point is 345.8±44.0 °C. The predicted density is 1.25±0.1 g/cm3. It is soluble in methanol .

Applications De Recherche Scientifique

Boronate Affinity Materials

Boronate affinity materials have emerged as important media for the selective separation and molecular recognition of cis-diol-containing compounds . With the introduction of boronic acid functionality, these materials exhibit several significant advantages, including broad spectrum selectivity, reversible covalent binding, pH-controlled capture/release, fast association/desorption kinetics, and good compatibility with mass spectrometry .

Sensing Applications

The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection, and detection can be at the interface of the sensing material or within the bulk sample .

Artificial Blood Vessels

Research using boronate ester bonds has contributed to the design of complex artificial blood vessels. These vessels use a self-healing, injectable, and glucose-reactive sacrificial hydrogel .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Protodeboronation

Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Building Materials for Microparticles

Boronic acids are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Orientations Futures

The future directions for “[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester” could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, it could be used for the functionalization of platinum nanoparticles to leverage their photoluminescence properties .

Mécanisme D'action

Target of Action

Diisopropyl (p-tolylethynyl)boronate, also known as [(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester, is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . They are known to interact with a variety of targets, primarily through their boron moiety . .

Mode of Action

Organoboron compounds, in general, are known to participate in a variety of reactions, including asymmetric catalysis . They can react with electrophilic functional groups or catalysts in a variety of ways, allowing a relatively simple fragment to be exploited into a diverse array of complex products .

Biochemical Pathways

Organoboron compounds are known to participate in a range of reactions, including the allylboration of carbonyl and imine functionalities . They can also participate in other C−C bond-forming reactions via cross-coupling reactions .

Result of Action

Organoboron compounds, in general, are known to participate in a variety of reactions that can lead to the formation of complex products .

Propriétés

IUPAC Name |

2-(4-methylphenyl)ethynyl-di(propan-2-yloxy)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO2/c1-12(2)17-16(18-13(3)4)11-10-15-8-6-14(5)7-9-15/h6-9,12-13H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBUORZWUHUUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C#CC1=CC=C(C=C1)C)(OC(C)C)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexanamine](/img/structure/B3097266.png)

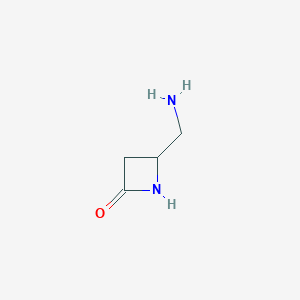

![Imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B3097305.png)

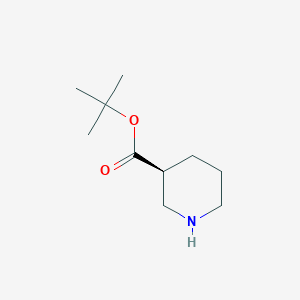

![1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl) ferrocene]](/img/structure/B3097313.png)

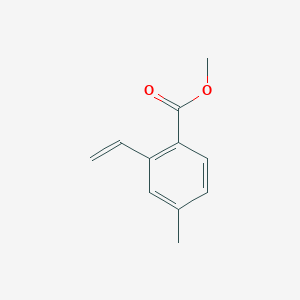

![Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B3097327.png)

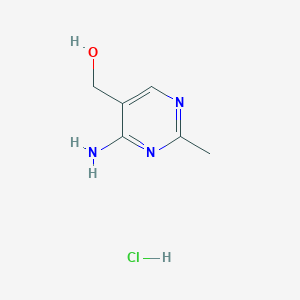

![2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B3097342.png)